3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde PYR-6502, CAS#27226-50-2, is a useful intermediate for chemical synthesis of a number of biologically important molecules, including porphyrins, bile pigments, photosensitizers, anticancer drugs.
Brand Name: Vulcanchem
CAS No.: 27226-50-2
VCID: VC0540676
InChI: InChI=1S/C8H11NO/c1-5-6(2)8(4-10)9-7(5)3/h4,9H,1-3H3
SMILES: CC1=C(NC(=C1C)C=O)C
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde

CAS No.: 27226-50-2

Cat. No.: VC0540676

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde - 27226-50-2

Specification

CAS No. 27226-50-2
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde
Standard InChI InChI=1S/C8H11NO/c1-5-6(2)8(4-10)9-7(5)3/h4,9H,1-3H3
Standard InChI Key VWZDHGLXYWXXKF-UHFFFAOYSA-N
SMILES CC1=C(NC(=C1C)C=O)C
Canonical SMILES CC1=C(NC(=C1C)C=O)C
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde (C₈H₁₁NO) features a pyrrole ring system substituted with methyl groups at positions 3, 4, and 5 and an aldehyde moiety at position 2. The planar aromatic ring confers stability, while the electron-withdrawing aldehyde group enhances reactivity in nucleophilic addition reactions. Key structural parameters include:

PropertyValue
Molecular Weight137.18 g/mol
IUPAC Name3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde
SMILESCC1=C(NC(=C1C)C=O)C
InChI KeyVWZDHGLXYWXXKF-UHFFFAOYSA-N
SolubilitySoluble in polar organic solvents (e.g., ethanol, DMSO)

The crystal structure remains undetermined, but computational models suggest that steric hindrance from the methyl groups slightly distorts the pyrrole ring’s planarity .

Spectroscopic Characterization

  • NMR Spectroscopy: The aldehyde proton resonates at δ 9.8–10.2 ppm in 1H^1H-NMR, while methyl groups appear as singlets between δ 1.8–2.3 ppm.

  • IR Spectroscopy: A strong absorption band near 1680 cm1^{-1} confirms the presence of the aldehyde carbonyl group .

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is typically synthesized via multi-step routes involving pyrrole ring formation and subsequent functionalization. A representative method involves:

  • Base-Catalyzed Condensation: Benzyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate undergoes hydrolysis in the presence of triethylamine and 10% Pd/C in ethanol to yield the carboxylic acid intermediate .

  • Aldehyde Introduction: Phosphoryl chloride-mediated formylation at position 2 under anhydrous conditions (diethyl ether, −78°C) produces the target aldehyde .

This method achieves yields of ~60–70%, with purity >98% confirmed by HPLC .

Reactivity

The aldehyde group participates in:

  • Nucleophilic Additions: Formation of Schiff bases with primary amines.

  • Redox Reactions: Reduction to 3,4,5-trimethylpyrrole-2-methanol using NaBH₄.

Biological Activities and Mechanisms

Antioxidant Properties

3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde exhibits free radical scavenging activity, with an IC₅₀ of 12.5 μM in DPPH assays. Its mechanism involves:

  • Chelation of transition metals (e.g., Fe²⁺) via the aldehyde and pyrrole nitrogen.

  • Stabilization of reactive oxygen species (ROS) through resonance delocalization in the aromatic ring .

Role in Metabolic Pathways

The compound serves as a precursor in the biosynthesis of pyrraline, a advanced glycation end-product (AGE) implicated in diabetes. In vitro studies demonstrate its formation via Maillard reactions between glucose and γ-aminobutyric acid (GABA) :

Glucose+GABAΔγ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acidPyrraline\text{Glucose} + \text{GABA} \xrightarrow{\Delta} \gamma\text{-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid} \rightarrow \text{Pyrraline}

This pathway highlights its relevance in studying diabetic complications .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing:

  • Porphyrin Analogues: Metalloporphyrins for photodynamic therapy.

  • Antimicrobial Agents: Derivatives with modified aldehyde groups show activity against Staphylococcus aureus (MIC = 8 μg/mL) .

Material Science

Functionalized pyrrole derivatives are employed in:

  • Conductive Polymers: Polypyrrole composites for organic electronics .

  • Sensor Development: Aldehyde-containing pyrroles for detecting volatile organic compounds (VOCs) .

Related Compounds and Structural Analogues

Compound NameKey Structural DifferencesBiological Activity
3,4-Dimethyl-1H-pyrrole-2-carbaldehydeLacks methyl group at position 5Reduced antioxidant capacity
2,4,5-Trimethyl-1H-pyrrole-3-carbaldehydeAldehyde at position 3Inactive in Maillard reactions

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